4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine
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Overview
Description
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine is a complex organic compound characterized by its unique structure, which includes a furylpyrazole core, a piperidine ring, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine typically involves multi-step organic reactions. One common method includes the formation of the furylpyrazole core through the reaction of furfural with hydrazine, followed by cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the nitrobenzyl group is added via a nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furyl ring can be hydrogenated to a tetrahydrofuran ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-aminobenzyl)piperidine.
Reduction: Formation of 4-[5-(tetrahydrofuran-2-yl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furylpyrazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-benzylpiperidine
- 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine
- 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-chlorobenzyl)piperidine
Uniqueness
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-23(25)16-5-3-14(4-6-16)13-22-9-7-15(8-10-22)17-12-18(21-20-17)19-2-1-11-26-19/h1-6,11-12,15H,7-10,13H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVBBJADQECQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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